3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways involved in cell growth and survival . .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . It has shown potential in inhibiting c-Met kinase at the nanomolar level, demonstrating its potential as a c-Met kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a chloromethylating agent, followed by cyclization with pyrazine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like dichloromethane (DCM) and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, particularly as a c-Met kinase inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies exploring the interactions of heterocyclic compounds with biological targets, aiding in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazolo core but differ in their additional fused rings and functional groups.
1,2,3-Triazolo[4,5-e]furazano[3,4-b]pyrazine derivatives: These compounds also contain a triazolo ring but are fused with furazano and pyrazine rings, offering different chemical properties and applications.
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its chloromethyl group, which provides a reactive site for further functionalization
Properties
IUPAC Name |
3-(chloromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3H2,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCGYXGCCGQDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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